molecular formula C10H6ClNO2 B13761938 3-Chloro-1-nitronaphthalene CAS No. 56961-39-8

3-Chloro-1-nitronaphthalene

Cat. No.: B13761938
CAS No.: 56961-39-8
M. Wt: 207.61 g/mol
InChI Key: FDBCEJTXDLBXOX-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are ubiquitous in the environment, primarily formed from the incomplete combustion of organic materials like fossil fuels and biomass. copernicus.orgnih.gov Naphthalene (B1677914), with its two fused benzene (B151609) rings, is the simplest PAH and serves as the parent structure for a vast array of derivatives. wikipedia.orgijrpr.com

PAHs can be categorized based on their molecular weight, with those having two or three rings considered low molecular weight (LMW), and those with four or more rings classified as high molecular weight (HMW). mdpi.com Substituted naphthalenes, including 3-Chloro-1-nitronaphthalene, are derivatives of the LMW PAH naphthalene. The introduction of substituent groups, such as chlorine atoms and nitro groups, onto the naphthalene core significantly alters the parent molecule's physical and chemical properties. These derivatives are often more toxic than the parent PAHs. d-nb.info

Significance of Halogenated and Nitrated Aromatic Systems in Chemical Research

Halogenated and nitrated aromatic systems are of paramount importance in chemical research due to their versatile reactivity and wide range of applications. Aryl halides, which include chlorinated naphthalenes, are crucial building blocks in organic synthesis. researchgate.net They serve as precursors for a variety of chemical transformations, including cross-coupling and nucleophilic aromatic substitution reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers and organic semiconductors. researchgate.net The presence of a halogen atom can enhance the biological activity of a molecule and provides a handle for further functionalization. mt.com

Nitrated aromatic compounds are also key intermediates in industrial chemistry. libretexts.org The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack but facilitates nucleophilic substitution. ijrar.org This property is exploited in the synthesis of numerous compounds. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to an entirely different class of compounds with diverse applications, including the production of dyes and pharmaceuticals. libretexts.orgresearchgate.net The study of nitronaphthalenes, for instance, has been significant in understanding photochemical processes and the development of fluorescent materials. acs.orgnih.gov

Historical Overview of Nitro- and Chloro-Naphthalene Studies

The investigation of nitro- and chloro-naphthalenes has a long history, dating back to the early days of organic chemistry. Naphthalene itself was first isolated from coal tar, and its reactivity has been explored for centuries. ijrpr.com The nitration of naphthalene, typically yielding 1-nitronaphthalene (B515781) as the major product, is a classic electrophilic aromatic substitution reaction that has been studied extensively. ijrpr.comresearchgate.net Further nitration leads to dinitro- and tetranitronaphthalenes, some of which found use as explosives in the early 20th century. researchgate.net

The chlorination of naphthalene and its derivatives has also been a subject of significant research. Early studies on the chlorination of 1-nitronaphthalene revealed complex product mixtures, highlighting the directing effects of the nitro group and the potential for elimination reactions. canada.ca Over the years, various methods have been developed for the synthesis of specific chloro-nitronaphthalene isomers, driven by their utility as chemical intermediates. orgsyn.org For example, 4-chloro-1-nitronaphthalene can be reacted with ammonia (B1221849) to produce 4-nitro-1-naphthylamine (B40213), a valuable synthetic intermediate. orgsyn.org The development of analytical techniques such as gas-liquid chromatography has been crucial in separating and identifying the various isomers produced in these reactions. researchgate.net

Scope and Research Focus on this compound

The research focus on this compound (C₁₀H₆ClNO₂) centers on its role as a substituted naphthalene derivative with both a halogen and a nitro group. This specific substitution pattern, with the chloro group at the 3-position and the nitro group at the 1-position, dictates its unique chemical reactivity and potential applications.

Introducing a nitro group to a chlorinated naphthalene, such as in this compound, significantly alters the molecule's reactivity, making it more electrophilic and susceptible to reduction or substitution reactions. Research on this compound and its isomers, like 1-chloro-5-nitro- and 1-chloro-8-nitronaphthalene, involves detailed analysis of their synthesis and the directing effects of the substituents. researchgate.net The chlorination of 1-nitronaphthalene, for instance, has been shown to produce a variety of isomers, with the product distribution depending on the catalyst and reaction conditions. researchgate.net

The compound is also of interest in environmental science, as nitrated PAHs are recognized as toxic and are often more harmful than their parent compounds. copernicus.orgd-nb.info Studies on the biodegradation of nitronaphthalenes are crucial for understanding their environmental fate and developing remediation strategies. nih.govasm.org While specific studies on the biological activity of this compound are not extensively detailed in the provided results, the general toxicity of nitronaphthalenes suggests that this compound would also exhibit cytotoxic effects. nih.gov

Table of Compound Properties:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound56961-39-8C₁₀H₆ClNO₂207.62
1-Chloro-3-nitronaphthalene53526-29-7C₁₀H₆ClNO₂207.61
1-Chloro-4-nitronaphthaleneNot specifiedC₁₀H₆ClNO₂207.61 nih.gov
1-NitronaphthaleneNot specifiedC₁₀H₇NO₂Not specified
NaphthaleneNot specifiedC₁₀H₈128.17
3-Bromo-1-nitronaphthalene (B177257)102153-47-9C₁₀H₆BrNO₂252.06
1,2-Dichloro-3-nitronaphthalene6240-55-7C₁₀H₅Cl₂NO₂Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56961-39-8

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloro-1-nitronaphthalene

InChI

InChI=1S/C10H6ClNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H

InChI Key

FDBCEJTXDLBXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Chloro 1 Nitronaphthalene

Direct Halogenation and Nitration Approaches

Direct electrophilic substitution reactions on naphthalene (B1677914) precursors represent a common strategy for the synthesis of its derivatives. The order of introduction of the chloro and nitro groups significantly influences the isomeric distribution of the products due to the directing effects of the substituents.

Regioselective Chlorination of Nitronaphthalene Precursors

The direct chlorination of 1-nitronaphthalene (B515781) presents a potential route to 3-Chloro-1-nitronaphthalene. The nitro group is a deactivating substituent and primarily a meta-director. However, in naphthalene systems, the directing effects are more complex than in benzene (B151609) derivatives. Research into the chlorination of 1-nitronaphthalene under various conditions has shown the formation of a mixture of isomers.

A study on the chlorination of 1-nitronaphthalene in the presence of various catalysts revealed the formation of several chlorinated nitronaphthalene products. The product distribution is dependent on the catalyst and reaction conditions employed. While this study did not report the formation of this compound, it highlights the complexity of achieving high regioselectivity in the direct chlorination of nitronaphthalenes. The primary products identified were 1-chloro-5-nitronaphthalene, 1-chloro-8-nitronaphthalene, and other polychlorinated derivatives. researchgate.net

Table 1: Products of Direct Chlorination of 1-Nitronaphthalene

Product Position of Chlorine Position of Nitro Group
1-Chloro-5-nitronaphthalene 1 5
1-Chloro-8-nitronaphthalene 1 8

Data derived from studies on the chlorination of 1-nitronaphthalene. researchgate.net

The challenge in this approach lies in controlling the position of chlorination, as the incoming electrophile can attack several positions on the naphthalene ring, influenced by both the deactivating nitro group and the inherent reactivity of the different positions of the naphthalene nucleus.

Nitration of Chloronaphthalene Precursors

An alternative direct approach involves the nitration of a chloronaphthalene precursor, such as 2-chloronaphthalene (B1664065). The chlorine atom is an ortho-, para-director, although it is also a deactivating group. In the case of 2-chloronaphthalene, nitration would be expected to occur at the 1, 3, 6, and 8 positions. The formation of this compound would, therefore, be one of the expected products.

The nitration of naphthalene itself typically yields a mixture of 1-nitronaphthalene and 2-nitronaphthalene (B181648), with the former being the major product under kinetic control. scitepress.orgmdpi.comyoutube.com The presence of a chloro substituent on the ring will influence the regiochemical outcome of the nitration reaction. Detailed studies on the product distribution of the nitration of 2-chloronaphthalene are required to ascertain the viability of this route for the selective synthesis of this compound. Factors such as the nitrating agent, reaction temperature, and solvent can significantly affect the isomer ratios. uq.edu.auresearchgate.net

Multi-Step Synthesis Pathways from Related Naphthalene Derivatives

Multi-step synthetic routes offer greater control over the regiochemistry by utilizing functional group interconversions on pre-substituted naphthalene derivatives.

Derivatization from Aminonaphthalene Intermediates (e.g., Diazotization/Sandmeyer Reactions)

The Sandmeyer reaction is a powerful tool for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.gov This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution.

A plausible synthetic route to this compound via a Sandmeyer reaction would involve the diazotization of a suitable chloro-substituted naphthylamine, followed by the introduction of the nitro group, or vice-versa. For instance, starting from 4-chloro-1-naphthylamine, diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield the corresponding diazonium salt. Subsequent treatment of this diazonium salt under appropriate conditions could potentially lead to the desired product, although this specific transformation is not widely documented.

The general steps for a Sandmeyer-type synthesis are as follows:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO2 in HCl or H2SO4) at low temperatures (typically 0-5 °C) to form a diazonium salt.

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) halide (e.g., CuCl) to replace the diazonium group with a chlorine atom. wikipedia.orgorganic-chemistry.org

Alternatively, one could envision a pathway starting from an aminonitronaphthalene, where the amino group is converted to a chloro group via the Sandmeyer reaction. For example, the diazotization of 1-amino-4-nitronaphthalene followed by a Sandmeyer reaction with cuprous chloride has been studied for the synthesis of 1-chloro-4-nitronaphthalene. researchgate.net A similar strategy could theoretically be applied to an appropriately substituted aminonitronaphthalene to yield this compound, provided a viable synthetic route to the precursor amine exists.

Halogen Exchange Reactions in Naphthalene Systems

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for replacing one halogen with another. wikipedia.org While classically applied to alkyl halides, aromatic Finkelstein-type reactions can be facilitated, often with the use of catalysts. wikipedia.org This approach could be considered for the synthesis of this compound if a precursor such as 3-bromo-1-nitronaphthalene (B177257) or 3-iodo-1-nitronaphthalene (B3330352) were more readily accessible.

The reaction typically involves treating the haloaromatic compound with a chloride salt, often in a polar aprotic solvent. For aromatic systems, which are generally less reactive towards nucleophilic substitution, catalysts such as copper(I) salts are often necessary to promote the reaction. wikipedia.orggoogle.comscience.govgoogle.com The efficiency of the exchange depends on the nature of the leaving group (I > Br > Cl) and the reaction conditions.

Catalytic Systems in Synthesis of this compound

The use of catalysts is integral to many of the synthetic methodologies for preparing this compound, primarily to enhance reaction rates and improve regioselectivity.

In direct halogenation and nitration approaches, Lewis acid catalysts are commonly employed. For chlorination, catalysts such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) can polarize the Cl-Cl bond, generating a more potent electrophile. msu.edu In nitration reactions, sulfuric acid is the classic catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+). scitepress.org More advanced catalytic systems, including various metal triflates and zeolites, have been explored for the nitration of naphthalene to improve selectivity and yield under milder conditions. mdpi.com

For multi-step pathways, the Sandmeyer reaction relies on copper(I) salts as either stoichiometric reagents or catalysts to facilitate the conversion of the diazonium salt to the corresponding aryl halide. wikipedia.orgorganic-chemistry.orgnih.gov The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt.

In the context of halogen exchange reactions on aromatic systems, transition metal catalysts, particularly copper-based systems, are crucial for activating the aryl halide bond towards nucleophilic attack by the incoming halide. wikipedia.org Research into more efficient and selective catalytic systems for the synthesis of substituted naphthalenes is an ongoing area of chemical research.

Lewis Acid Catalysis (e.g., Ferric Chloride, Aluminum Chloride)

Lewis acids are widely employed as catalysts in electrophilic aromatic substitution reactions, including nitration and chlorination. Common Lewis acids such as Ferric Chloride (FeCl₃) and Aluminum Chloride (AlCl₃) function by enhancing the electrophilicity of the substituting agent. ucwv.edu In the context of synthesizing this compound, a Lewis acid catalyst would play a critical role in activating either the nitrating or the chlorinating agent.

For instance, in the chlorination of 1-nitronaphthalene, the Lewis acid coordinates with a chlorine molecule (Cl₂), polarizing the Cl-Cl bond and generating a highly electrophilic chlorine cation (Cl⁺) equivalent, which can then attack the deactivated naphthalene ring. Similarly, during nitration, the Lewis acid can facilitate the formation of the nitronium ion (NO₂⁺) from nitric acid. google.com

The effectiveness of these catalysts has been demonstrated in the substitution reactions of other aromatic compounds. For example, both aluminum chloride and ferric chloride have been used to catalyze the nitration of chlorobenzene (B131634) and toluene. google.com Ferric chloride, in particular, is a common, cost-effective, and efficient catalyst used in industrial-scale chlorination of aromatic compounds like benzene. orgchemres.org While specific data for this compound is limited, the principles of Lewis acid catalysis suggest their necessity for achieving reasonable conversion rates in its synthesis.

Table 1: Role of Lewis Acids in Electrophilic Aromatic Substitution

Catalyst Function Example Reaction
Ferric Chloride (FeCl₃) Generates electrophile (e.g., Cl⁺) Chlorination of Benzene

| Aluminum Chloride (AlCl₃) | Generates electrophile (e.g., NO₂⁺) | Nitration of Chlorobenzene |

Heterogeneous Catalysis (e.g., Zeolite-Supported Systems)

Heterogeneous catalysts, particularly zeolite-supported systems, offer significant advantages in aromatic substitution reactions, including improved selectivity, easier separation of the catalyst from the product, and potential for catalyst recycling. bohrium.comrsc.org Zeolites are microporous aluminosilicates possessing a well-defined crystalline structure with pores and channels of molecular dimensions. They contain both Brønsted and Lewis acid sites that are catalytically active. mdpi.com

The key advantage of zeolites is their shape-selectivity. The confined environment within the zeolite pores can influence the regiochemical outcome of a reaction by favoring the formation of isomers that fit within the channels, while sterically hindering the formation of bulkier isomers. This property has been successfully applied to the nitration of naphthalene, where zeolites like HBEA can significantly improve the regioselective synthesis of 1-nitronaphthalene over the 2-nitronaphthalene isomer. mdpi.comresearchgate.net

In the synthesis of this compound via the nitration of 2-chloronaphthalene, a zeolite catalyst could theoretically enhance the yield of the desired isomer. By selecting a zeolite with an appropriate pore size and channel structure, it may be possible to sterically favor the transition state leading to the 3-chloro-1-nitro product over other potential isomers. A variety of zeolites, including ZSM-5, Y-zeolites, and Beta zeolites (BEA), have been investigated for the nitration of aromatic compounds, demonstrating the versatility of this approach. mdpi.comchemicalbook.com

Table 2: Zeolites Used in Aromatic Nitration

Zeolite Type Key Feature Application Example
HBEA High activity and selectivity Regioselective mononitration of naphthalene mdpi.com
ZSM-5 Shape-selective pores Nitration of various aromatic compounds chemicalbook.com

| Y-Zeolite | Large pores, high acidity | Nitration of various aromatic compounds chemicalbook.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield of this compound while minimizing the formation of unwanted isomers and byproducts. The primary variables that require careful control are temperature, solvent, and the stoichiometry of reactants and catalysts.

Reaction Temperature: Temperature has a profound impact on both the rate and selectivity of the reaction. While higher temperatures generally increase the reaction rate, they can also lead to a decrease in regioselectivity and promote side reactions such as oxidation or the formation of polynitrated products. googleapis.com For many nitration reactions, conducting the synthesis at lower temperatures is often preferred to enhance selectivity. researchgate.net

Solvent: The choice of solvent is critical as it affects the solubility of the reactants and can influence the reaction pathway. In the nitration of naphthalene and its derivatives, solvents such as 1,2-dichloroethane, acetic anhydride, and dioxane have been utilized. mdpi.comresearchgate.netscitepress.org An appropriate solvent can ensure the reaction mixture remains homogeneous and can help to moderate the reaction's exothermicity.

Stoichiometry of Reactants and Catalyst: The molar ratio of the nitrating or chlorinating agent to the naphthalene substrate must be carefully controlled. An excess of the electrophilic agent can significantly increase the likelihood of dinitration or dichlorination. mdpi.com Similarly, the concentration of the catalyst must be optimized. For instance, while a sufficient amount of a Lewis acid is needed to catalyze the reaction, an excessive amount can lead to the formation of undesired byproducts. orgchemres.org The optimal conditions often involve a delicate balance to achieve high conversion of the starting material while maintaining high selectivity for the target product. researchgate.net

Table 3: Illustrative Impact of Reaction Conditions on Synthesis

Parameter Condition Potential Outcome on Yield Potential Outcome on Purity
Temperature Low Lower reaction rate, potentially higher selectivity Higher isomeric purity
High Higher reaction rate, risk of side reactions Lower isomeric purity
Catalyst Conc. Low Low conversion of starting material N/A
High High conversion, risk of byproducts Potentially lower purity
Nitrating Agent Stoichiometric Controlled mononitration Higher purity

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 1 Nitronaphthalene

Electrophilic and Nucleophilic Substitution Pathways

The reactivity of the naphthalene (B1677914) ring in 3-Chloro-1-nitronaphthalene is significantly influenced by the electronic properties of the chloro and nitro substituents. These groups dictate the susceptibility of the molecule to attack by both electrophiles and nucleophiles.

Influence of Nitro Group on Aromatic Reactivity

The nitro group (NO₂) is a powerful deactivating group in the context of electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com Its strong electron-withdrawing nature, operating through both inductive and resonance effects, reduces the electron density of the aromatic π-system. mdpi.com This electron deficiency makes the naphthalene ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org For electrophilic attack, the nitro group directs incoming electrophiles to the meta positions relative to itself.

Conversely, this reduction in electron density activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, which is formed when a nucleophile attacks the ring. libretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, a condition that facilitates the displacement of a suitable leaving group. libretexts.orgnih.gov

Halogen Atom Participation in Reaction Selectivity

The chlorine atom in this compound also plays a crucial role in directing the molecule's reactivity. In electrophilic aromatic substitution, halogens are classified as deactivating groups, yet they are ortho- and para-directors. libretexts.orgmsu.edu This dual behavior arises from the competition between the electron-withdrawing inductive effect, which deactivates the ring, and the electron-donating resonance effect of its lone pairs, which can stabilize the carbocation intermediate at the ortho and para positions. libretexts.org

In this compound, the combined directing effects of the C1-nitro group (meta-directing) and the C3-chloro group (ortho-, para-directing) determine the positions for further substitution. For electrophilic attack, the powerful deactivating nature of the nitro group generally makes such reactions difficult.

In nucleophilic aromatic substitution, the chlorine atom can function as a leaving group. The rate of this substitution is heavily dependent on the activation provided by the electron-withdrawing nitro group. The positioning of the nitro group relative to the chlorine atom is critical for stabilizing the anionic intermediate necessary for the SNAr mechanism to proceed efficiently. nih.gov

Reductive Transformations of the Nitro Group and Halogen

This compound can undergo significant transformations through reductive processes, which primarily target the nitro group and the carbon-chlorine bond.

Catalytic Hydrogenation and Dechlorination

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. researchgate.net In the case of this compound, this process can lead to two primary transformations: the reduction of the nitro group to an amine and the cleavage of the carbon-chlorine bond, known as hydrodechlorination or simply dechlorination. google.comorganic-chemistry.org

The selective reduction of the nitro group to form 3-chloro-1-naphthylamine is often the desired outcome. This is typically achieved using catalysts such as platinum (Pt) or palladium (Pd) on a carbon support (Pt/C, Pd/C) under hydrogen pressure. researchgate.netgoogle.com However, these same catalytic systems can also promote dechlorination, which would yield 1-nitronaphthalene (B515781) or, if the nitro group is also reduced, 1-naphthylamine. organic-chemistry.orgresearchgate.net The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can be optimized to favor one transformation over the other. illinois.edu For instance, certain additives can be used to suppress the accumulation of hydroxylamine (B1172632) intermediates, leading to cleaner and faster hydrogenation. google.com

Catalytic Systems for Hydrogenation of Chloro-Nitroaromatic Compounds
CatalystTypical SupportPrimary ProductPotential By-product (from Dechlorination)Reference
Platinum (Pt)Carbon (C)Chloro-aminoaromaticAminoaromatic google.com
Palladium (Pd)Carbon (C)Chloro-aminoaromaticAminoaromatic organic-chemistry.org
Nickel (Ni)-Chloro-aminoaromaticAminoaromatic google.com
Rhodium (Rh)Carbon (C)Ring Hydrogenation- organic-chemistry.org

Electron Transfer Mechanisms in Reduction Processes

The reduction of the nitro group is a multi-step process involving the transfer of electrons. rsc.org It can proceed through either single-electron or two-electron transfer pathways. nih.govnih.gov

Single-Electron Transfer: This pathway initially forms a nitro anion-radical. This species is a key intermediate in the reduction processes catalyzed by certain flavoenzymes like NADPH: cytochrome P-450 reductase. nih.govnih.gov

Two-Electron Transfer: This is the more common pathway in catalytic hydrogenation and reductions by nitroreductase enzymes. The nitro group (ArNO₂) is reduced in a stepwise fashion to a nitroso intermediate (ArNO), followed by further reduction to a hydroxylamine intermediate (ArNHOH). nih.govnih.govdntb.gov.ua The hydroxylamine is then finally reduced to the corresponding amine (ArNH₂).

The mechanism of catalytic hydrodechlorination on a metal surface involves the adsorption of the aromatic compound onto the catalyst. The carbon-chlorine bond is then cleaved, and hydrogen atoms, also adsorbed on the catalyst surface, are added to the aromatic ring and the chlorine atom, resulting in the dechlorinated aromatic compound and hydrogen chloride. organic-chemistry.org

Oxidative Degradation Mechanisms

The oxidative degradation of this compound is challenging due to the electron-deficient nature of the aromatic system. The strong electron-withdrawing effect of the nitro group makes the ring resistant to attack by electrophilic oxidizing agents. stackexchange.com For example, permanganate (B83412) oxidation, which can cleave activated aromatic rings, is unlikely to be effective on a deactivated system like a nitronaphthalene. stackexchange.com

Degradation typically requires powerful oxidative conditions, such as those generated by advanced oxidation processes (AOPs). These methods utilize highly reactive species, most notably the hydroxyl radical (•OH), to initiate the breakdown of the molecule. nih.gov Processes like the sono-Fenton reaction can generate these radicals, which are capable of attacking the deactivated aromatic ring. nih.gov The degradation mechanism would likely involve hydroxylation of the ring, followed by ring-opening and subsequent breakdown into smaller organic acids and eventually carbon dioxide and water. The chlorine atom would be released as a chloride ion. The presence of reactive chlorine species can also play a role in the transformation of organic matter in certain environments. nih.govnih.gov

Cross-Coupling Reactions and Derivative Synthesis from this compound

The chloro and nitro substituents on the naphthalene core of this compound provide functional handles for synthetic transformations, particularly through cross-coupling reactions. The chlorine atom at the 3-position can act as a leaving group in reactions catalyzed by transition metals like palladium and copper.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.orgmdpi.com The reaction typically couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. wikipedia.orglibretexts.org For a substrate like this compound, the aryl chloride can serve as the electrophilic partner.

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. libretexts.orgyonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

The reactivity of aryl chlorides in Suzuki-Miyaura coupling can be lower than that of aryl bromides or iodides. libretexts.org However, the use of bulky, electron-donating phosphine (B1218219) ligands on the palladium catalyst can facilitate the oxidative addition step even with less reactive aryl chlorides. libretexts.org The presence of the electron-withdrawing nitro group on the naphthalene ring can also influence the electronic properties of the substrate and its reactivity in the coupling reaction.

Ullmann-type reactions are copper-promoted cross-coupling reactions used to form carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The "Ullmann condensation" typically refers to the formation of aryl ethers, aryl amines, or aryl thioethers from an aryl halide and an alcohol, amine, or thiol, respectively. wikipedia.org The classic "Ullmann reaction" refers to the symmetrical coupling of two aryl halide molecules to form a biaryl compound. organic-chemistry.orgwikipedia.org

In the context of this compound, the chlorine atom can be substituted by various nucleophiles in a copper-catalyzed process. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced the use of ligands, such as diamines and phenanthrolines, which allow the reactions to proceed under milder conditions with catalytic amounts of copper. wikipedia.orgmagtech.com.cn

The mechanism is believed to involve the formation of a copper(I) species, such as a copper(I) alkoxide or amide. wikipedia.org This species then reacts with the aryl halide. For C-N coupling, kinetic studies suggest a mechanism involving oxidative addition of the aryl halide to the Cu(I) center, followed by reductive elimination from a Cu(III) intermediate. wikipedia.org The presence of an electron-withdrawing group, such as the nitro group in this compound, generally accelerates the reaction. wikipedia.org

Mechanistic Investigations of this compound Transformations

Understanding the transformation of this compound requires the characterization of reaction intermediates and the analysis of transition states that govern the reaction pathways.

In photochemical degradation , as studied with the closely related 1-nitronaphthalene, a key proposed intermediate is a radical pair formed after UV excitation. This leads to a nitrite (B80452) intermediate (Ar-O-N=O), which precedes the formation of the aryloxy radical (ArO•) and nitrogen (II) oxide (NO). These highly reactive radical species are crucial intermediates that dictate the subsequent product formation.

In Suzuki-Miyaura coupling , the key intermediates are organopalladium complexes. Following the oxidative addition of this compound to a Pd(0) source, a square-planar Pd(II) intermediate, (L)₂Pd(Ar)Cl (where Ar is the 1-nitronaphthyl group and L is a ligand), is formed. libretexts.orgyonedalabs.com After transmetalation with the boronate complex, a diorganopalladium(II) intermediate, (L)₂Pd(Ar)(R), is generated before the final reductive elimination step. wikipedia.org Computational studies on similar systems help to elucidate the geometries and energies of these intermediates and the transition states that connect them.

For Ullmann condensation reactions , the intermediates are organocopper compounds. The reaction is thought to proceed through a Cu(I)/Cu(III) catalytic cycle in many cases. wikipedia.orgorganic-chemistry.org The active species is a copper(I) nucleophile (e.g., Cu-OR or Cu-NR₂), which undergoes oxidative addition with the aryl halide (Ar-X) to form a transient Cu(III) intermediate, L-Cu(Ar)(X)(Nuc). wikipedia.org Reductive elimination from this high-valent copper species yields the final product and regenerates a Cu(I) complex. Transition state analysis, often performed using computational chemistry, focuses on determining the energy barrier for the oxidative addition and reductive elimination steps, which are often rate-determining. youtube.com

The table below summarizes key intermediates in these transformation pathways.

Transformation Process Key Intermediates Description
Photochemical Oxidation Aryloxy Radical (ArO•), Nitrite Intermediate (Ar-O-N=O)Highly reactive species formed after UV excitation, leading to degradation products.
Suzuki-Miyaura Coupling Organopalladium(II) ComplexesFormed during the catalytic cycle via oxidative addition and transmetalation steps. wikipedia.orglibretexts.org
Ullmann Condensation Organocopper(III) ComplexesTransient high-valent copper species formed via oxidative addition to a Cu(I) center. wikipedia.org

This table outlines the critical transient species involved in the chemical transformations of this compound.

Spectroscopic and Analytical Characterization Techniques for 3 Chloro 1 Nitronaphthalene

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For a non-linear molecule like 3-Chloro-1-nitronaphthalene, which consists of 19 atoms, there are 3N-6, or 51, fundamental vibrational modes. libretexts.orgyoutube.com These modes, which include stretching, bending, wagging, twisting, scissoring, and rocking motions, can be characterized using techniques such as Infrared (IR) and Raman spectroscopy. libretexts.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's net dipole moment. youtube.com The IR spectrum provides a unique fingerprint based on the functional groups present.

The analysis of this compound's IR spectrum involves identifying characteristic absorption bands. The presence of the nitro group (-NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. researchgate.net The aromatic naphthalene (B1677914) core gives rise to C-H and C=C stretching and bending vibrations. The carbon-chlorine (C-Cl) bond also exhibits a characteristic stretching frequency in the fingerprint region.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups Data is based on typical ranges for the constituent functional groups found in related molecules like 1-nitronaphthalene (B515781) and other substituted naphthalenes. researchgate.netchemicalbook.comnist.gov

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Asymmetric NO₂ Stretch1550 - 1520Strong
Symmetric NO₂ Stretch1360 - 1340Strong
Aromatic C=C Stretch1600 - 1450Variable
C-N Stretch870 - 840Medium
C-Cl Stretch800 - 600Strong
Aromatic C-H Out-of-Plane Bending900 - 675Strong

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser source and detecting the inelastically scattered light. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule's electron cloud. researchgate.net

In centrosymmetric molecules, vibrations that are IR active are often Raman inactive, and vice versa (the rule of mutual exclusion). While this compound is not centrosymmetric, Raman spectroscopy is particularly effective for observing symmetric vibrations and bonds involving non-polar or weakly polar groups, such as the C=C bonds of the aromatic rings. researchgate.net The symmetrical stretching of the NO₂ group is also a notable feature in the Raman spectrum of nitronaphthalene isomers. researchgate.net

Table 2: Predicted Principal Raman Shifts for this compound Data is inferred from computational studies and experimental data on naphthalene and nitronaphthalene isomers. researchgate.netresearchgate.netchemicalbook.com

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Ring Breathing Modes700 - 800Strong
Symmetric NO₂ Stretch~1350Strong
Aromatic C=C Stretch1560 - 1580Medium
Aromatic C-H In-Plane Bend1000 - 1300Medium
C-Cl Stretch800 - 600Medium

Terahertz Time-Domain Spectroscopy (THz-TDS) is a technique that utilizes short pulses of terahertz radiation (typically in the 0.1 to 4 THz range) to probe low-frequency molecular vibrations. wikipedia.orgyale.edu This region of the electromagnetic spectrum corresponds to the energy of intermolecular interactions, such as hydrogen bonds and van der Waals forces, as well as large-amplitude intramolecular motions (collective skeleton vibrations). mdpi.comdlr.de

Electronic Spectroscopy and Photophysical Studies

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These studies provide information on the molecule's chromophores and its behavior upon photoexcitation.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one. The position of maximum absorbance (λ_max) is influenced by the electronic structure of the molecule, particularly the extent of conjugation. utoronto.camsu.edu

For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions, associated with the conjugated π-electron system of the naphthalene rings, and n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro group. youtube.com The π → π* transitions are generally more intense than the n → π* transitions. youtube.comfiveable.me The presence of the nitro and chloro substituents on the naphthalene core influences the energy of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted naphthalene. utoronto.ca

Table 3: Typical UV-Vis Absorption Maxima for Nitronaphthalenes in a Nonpolar Solvent Data is based on known values for related nitronaphthalene compounds. redalyc.org

Transition TypeApproximate λ_max (nm)Molar Absorptivity (ε)
π → π220 - 250High
π → π~300Medium
n → π*330 - 360Low

Fluorescence is the emission of light from a molecule after it has been electronically excited. However, most nitroaromatic compounds, including nitronaphthalenes, are known to be practically non-fluorescent, with very low fluorescence quantum yields (<10⁻⁴) and short excited-state lifetimes (picoseconds or less). acs.org This is because the nitro group acts as an efficient fluorescence quencher. nih.govedinst.com

The primary quenching mechanism in nitronaphthalenes is highly efficient intersystem crossing (ISC), a non-radiative process where the molecule transitions from the lowest excited singlet state (S₁) to a triplet state (Tₙ). redalyc.orgacs.org This process is exceptionally fast in nitronaphthalenes, occurring on a femtosecond timescale. acs.orgacs.org The presence of a high density of ππ* and nπ* states with different multiplicities, induced by the nitro group, provides pathways for this rapid ISC, effectively outcompeting radiative decay (fluorescence). acs.org

Other non-radiative decay pathways that contribute to quenching include:

Internal Conversion (IC): A transition between states of the same multiplicity (e.g., S₁ → S₀). This can be facilitated in polar solvents which stabilize charge-transfer states. acs.org

Charge-Transfer (CT) Deactivation: The strong electron-withdrawing nature of the nitro group can promote the formation of an intramolecular charge-transfer excited state, which often has poor orbital overlap and decays non-radiatively. nih.gov

While adding strong electron-donating groups can sometimes induce fluorescence in nitronaphthalenes by altering the balance of these decay rates, the inherent quenching properties of the nitro group dominate the photophysical behavior of this compound. nih.gov

Ultrafast Spectroscopic Probes of Excited State Dynamics (e.g., Laser Flash Photolysis)

Ultrafast spectroscopic techniques, such as laser flash photolysis (LFP), are powerful tools for investigating the transient species and rapid processes that occur following the photoexcitation of a molecule. amrita.edu For nitronaphthalene derivatives, excitation populates a Franck-Condon singlet state which can undergo extremely rapid decay through various channels. acs.org In the case of this compound, these techniques are essential for characterizing its short-lived excited states.

Laser flash photolysis operates on a pump-probe principle. unimelb.edu.au A short, intense laser pulse (the pump) excites the sample, and a second, weaker light pulse (the probe) monitors the changes in absorption over time. unimelb.edu.au This allows for the direct observation of transient species like excited singlet states, triplet states, or radicals formed after the initial excitation. amrita.edu For related nitronaphthalene compounds, studies have shown that following excitation, an ultrafast intersystem crossing (ISC) occurs, populating the triplet manifold in the sub-picosecond to picosecond timescale. acs.org

The primary application of LFP to this compound would be to characterize its triplet excited state. Upon excitation with a laser pulse (e.g., at 355 nm), the molecule is expected to rapidly form a triplet state. scielo.br LFP allows for the measurement of this transient's key properties:

Triplet-Triplet (T-T) Absorption Spectrum: The technique records the absorption spectrum of the triplet state, which is distinct from the ground-state absorption. For similar aromatic compounds, these absorptions are often observed in the visible region of the spectrum. scielo.br

Triplet State Lifetime (τT): By monitoring the decay of the T-T absorption signal over time (from nanoseconds to milliseconds), the lifetime of the triplet state can be determined. unimelb.edu.au

Reactivity: The quenching of the triplet state by other chemical species (e.g., oxygen, electron donors/acceptors) can be studied by observing the change in its decay rate in their presence, providing valuable kinetic data.

These ultrafast techniques are critical for understanding the photophysical and photochemical behavior of this compound, which is largely dictated by the dynamics of its excited states. acs.orgnih.gov

Magnetic Resonance Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. msu.edu It relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C. rsc.org When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. msu.edu The absorption of radiofrequency (RF) radiation can induce a transition between these states, and this resonance is detected by the spectrometer. nanoqam.ca

The precise frequency at which a nucleus resonates is its chemical shift (δ), which is highly sensitive to the local electronic environment. uobasrah.edu.iq This allows chemists to distinguish between nuclei in different parts of a molecule. Another key feature is spin-spin coupling, where the magnetic field of one nucleus influences its neighbors, causing their signals to split into multiplets. rsc.org The pattern and spacing of these splits (coupling constant, J) provide information about the connectivity of atoms. rsc.org

For this compound, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern.

¹H NMR: The spectrum would show signals for the six protons on the naphthalene ring. The electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups would cause these aromatic protons to resonate at downfield (higher ppm) chemical shifts. The specific positions of the substituents dictate the chemical shift and coupling patterns (doublets, triplets, or doublet of doublets) for each proton, allowing for unambiguous assignment.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display ten distinct signals, one for each carbon atom in the naphthalene skeleton. The carbons directly attached to the electron-withdrawing chloro and nitro groups (C-3 and C-1, respectively) would be significantly deshielded. The chemical shifts of the other eight carbons would also be influenced by their proximity to these substituents, providing a complete map of the carbon framework.

By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns, the precise isomeric structure of this compound can be unequivocally confirmed. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted Chemical Shift Range (ppm)Key Influencing Factors
Aromatic Protons (¹H)7.5 - 8.8Deshielding from -NO₂ and -Cl groups; Anisotropy of the naphthalene ring system.
C-1 (Carbon with -NO₂)140 - 150Strong deshielding by the attached nitro group.
C-3 (Carbon with -Cl)130 - 140Deshielding by the attached chlorine atom.
Other Aromatic Carbons (¹³C)120 - 135Positional effects relative to the two substituents.

Note: Predicted values are based on general principles and data for related nitronaphthalene and chloronaphthalene compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy Principles

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique analogous to NMR but focuses on detecting species with unpaired electrons. auburn.edu Such species are paramagnetic and include free radicals, triplet states, and many transition metal ions. ethz.ch The ground state of this compound is a closed-shell molecule with all electrons paired, making it EPR-silent.

However, EPR is a crucial tool for studying the paramagnetic species that can be generated from this compound. biointerfaceresearch.com The principle involves the Zeeman effect, where the spin of an unpaired electron, when placed in a magnetic field, splits into two energy levels. auburn.edu Transitions between these levels are induced by microwave radiation, and the absorption is recorded. auburn.edu

The primary applications of EPR in the study of this compound would involve:

Detection of Triplet States: As discussed, photochemical excitation of nitronaphthalenes can efficiently generate a triplet state, which has two unpaired electrons. acs.org EPR is one of the most direct methods for detecting and characterizing these triplet species.

Radical Ion Formation: In the presence of electron donors or acceptors, photochemical reactions can lead to the formation of radical anions or cations. EPR spectroscopy can confirm the formation of these radicals and provide structural information through analysis of hyperfine coupling—the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). auburn.edu

Therefore, while not applicable to the ground-state molecule, EPR is an essential technique for investigating the photochemical intermediates and reactive species derived from this compound. pageplace.de

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. hpst.cz It is a workhorse method for the separation, identification, and quantification of volatile and thermally stable compounds. uab.edu

In the context of this compound, GC-MS is ideally suited for several applications:

Purity Assessment: It can be used to determine the purity of a synthesized batch of this compound, separating it from starting materials, solvents, and side-products.

Isomer Separation: The synthesis of substituted naphthalenes often yields a mixture of positional isomers. A GC column with an appropriate stationary phase can effectively separate this compound from other chloronitronaphthalene isomers that may have been formed during a reaction. nih.gov

Reaction Monitoring: GC-MS can track the progress of a reaction by analyzing aliquots of the reaction mixture over time, monitoring the consumption of reactants and the formation of products. researchgate.net

The mass spectrometer component provides two critical pieces of information. First, it determines the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which confirms the molecular weight of the compound. For this compound (C₁₀H₆ClNO₂), the molecular ion peak would appear at m/z 207 (for the ³⁵Cl isotope) and a characteristic M+2 peak at m/z 209 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. Second, it generates a fragmentation pattern, which serves as a molecular fingerprint and aids in structural confirmation.

Table 2: Expected Key Ions in the Mass Spectrum of this compound
m/zIon IdentityNotes
209[M+2]⁺Molecular ion containing the ³⁷Cl isotope.
207[M]⁺Molecular ion containing the ³⁵Cl isotope.
177[M-NO]⁺Loss of nitric oxide.
161[M-NO₂]⁺Loss of the nitro group, a common fragmentation pathway for nitroaromatics.
126[M-NO₂-Cl]⁺Loss of both the nitro group and chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. rsc.orgjddtonline.info It is particularly useful for compounds that are non-volatile, thermally labile, or of high molecular weight, making it a valuable complement to GC-MS. nih.gov

While this compound is amenable to GC-MS, LC-MS offers advantages in certain analytical scenarios:

Analysis in Complex Matrices: LC-MS is often preferred for analyzing samples in complex biological or environmental matrices, where extensive sample cleanup might otherwise be required. nih.gov

Quantitative Analysis: The technique provides high sensitivity and specificity, making it excellent for trace quantitative measurements of this compound in various samples. rsc.org

Analysis of Reaction Mixtures: LC-MS can analyze reaction mixtures directly, including non-volatile catalysts or reagents that are not suitable for GC analysis. researchgate.net

In an LC-MS system, the sample is separated by the LC column, and the eluent is directed to an interface (e.g., electrospray ionization, ESI) that generates ions from the analyte molecules before they enter the mass spectrometer. jddtonline.info For this compound, the mass spectrometer would provide the same crucial molecular weight and fragmentation data as in GC-MS, allowing for positive identification and structural confirmation. uobasrah.edu.iq

X-ray Diffraction and Spectroscopic Methods (e.g., XPS, EDX, NEXAFS) for Structural Confirmation

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry group of the crystal lattice.
Unit Cell Dimensions (Å)a, b, c dimensions of the unit cell.
Unit Cell Angles (°)α, β, γ angles of the unit cell.
Volume (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated Density (g/cm³)The theoretical density of the crystal.
R-factorA measure of the agreement between the crystallographic experiment and the structural model.

Note: This table is illustrative of the data that would be obtained from an X-ray diffraction study; no such experimental data for this compound has been found in the literature.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be expected to provide high-resolution spectra for the C 1s, N 1s, O 1s, and Cl 2p core levels. The binding energies of these peaks would offer insight into the chemical environment of each element. For instance, the N 1s peak would be characteristic of the nitro group, and the Cl 2p spectrum would confirm the presence of the chloro substituent. No specific XPS studies on this compound have been identified.

Energy-Dispersive X-ray Spectroscopy (EDX) is an analytical technique used for the elemental analysis of a sample. It relies on the interaction of an electron beam with a sample to produce characteristic X-rays from each element. An EDX spectrum of this compound would show peaks corresponding to Carbon, Nitrogen, Oxygen, and Chlorine, allowing for a qualitative and semi-quantitative determination of its elemental composition. Specific EDX data for this compound is not available in the reviewed literature.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a technique that provides information about the unoccupied electronic states and the local atomic environment. For an organic molecule like this compound, NEXAFS could probe the π* orbitals of the naphthalene ring and the nitro group, offering insights into the molecule's electronic structure and orientation on a surface. No NEXAFS studies specifically focusing on this compound have been found.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods such as cyclic voltammetry are employed to study the redox properties of a compound. For this compound, cyclic voltammetry would be used to determine the reduction potential of the nitro group and to investigate the stability of the resulting radical anion. The presence of both an electron-withdrawing nitro group and a chloro substituent on the naphthalene ring would influence its electrochemical behavior.

Typically, the electrochemical reduction of nitroaromatic compounds involves a one-electron transfer to form a radical anion. The potential at which this occurs and the reversibility of the process provide valuable information about the molecule's electronic properties and reactivity. Studies on related compounds, such as the electrochemical reduction of nitrobenzene (B124822) and its derivatives, indicate that the reduction potentials are sensitive to the nature and position of other substituents on the aromatic ring. However, specific cyclic voltammetry data for this compound, including its reduction potential and the reversibility of its redox processes, is not available in the scientific literature.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

ParameterExpected Information
SolventThe solvent used for the experiment (e.g., Acetonitrile (B52724), DMF).
Supporting ElectrolyteThe salt used to ensure conductivity (e.g., TBAPF₆).
Working ElectrodeThe electrode at which the reaction of interest occurs (e.g., Glassy Carbon).
Reference ElectrodeThe electrode with a stable and known potential (e.g., Ag/AgCl).
Scan Rate (V/s)The rate at which the potential is swept.
Reduction Potential (Epc) (V)The potential at which the reduction peak occurs.
Oxidation Potential (Epa) (V)The potential at which the oxidation peak occurs (if the process is reversible).
ΔEp (mV)The difference between Epa and Epc, indicating the reversibility of the electron transfer.

Note: This table illustrates the type of data that would be generated from a cyclic voltammetry experiment. No such experimental data for this compound has been located in the literature.

Theoretical and Computational Chemistry Approaches to 3 Chloro 1 Nitronaphthalene

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to provide insights into molecular geometry, energy levels, and reactivity.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties and reactivity of organic molecules due to its balance of accuracy and computational cost. For a molecule like 3-chloro-1-nitronaphthalene, DFT can be used to calculate a variety of reactivity descriptors.

Key Applications and Predicted Properties:

Molecular Geometry: DFT optimization would reveal the ground-state geometry, including the planarity of the naphthalene (B1677914) system and the torsional angle of the nitro (NO₂) group relative to the aromatic ring. This angle is a critical determinant of the molecule's electronic properties.

Reactivity Descriptors: Global reactivity indices such as the HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, the HOMO-LUMO gap, chemical potential (µ), hardness (η), and the electrophilicity index (ω) can be calculated. chemrxiv.org The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, the MEP would show negative potential around the oxygen atoms of the electron-withdrawing nitro group, indicating sites susceptible to electrophilic attack, and positive potential elsewhere.

Fukui Functions: These local reactivity descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

In analogous systems, such as other halogen-substituted compounds, DFT calculations have shown that halogen substitution can decrease the electrophilicity index. chemrxiv.org The presence of the electron-withdrawing nitro group and the electronegative chloro group in this compound is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor.

Table 1. Typical Reactivity Descriptors Calculated via DFT for Aromatic Compounds. (Note: Values are illustrative and not specific to this compound).
DescriptorTypical Calculated Value (a.u.)Predicted Influence on this compound
HOMO Energy-0.2 to -0.3Lowered due to electron-withdrawing groups.
LUMO Energy-0.05 to -0.15Significantly lowered, enhancing electron affinity.
HOMO-LUMO Gap (ΔE)~0.15Relatively small, suggesting moderate to high reactivity.
Electrophilicity Index (ω)>1.5 eVHigh, indicating a strong electrophilic nature.

Ab Initio Methods (e.g., HF, MP2, CASSCF/CASPT2) for Accurate Electronic Properties

Ab initio methods, meaning "from first principles," solve the Schrödinger equation without empirical parameters, offering higher accuracy, albeit at a greater computational expense. wikipedia.org

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2): The HF method provides a foundational approximation by considering each electron in the mean field of all others. wikipedia.org MP2 improves upon HF by adding electron correlation effects, leading to more accurate geometries and energies. nih.gov For this compound, MP2 calculations would provide a reliable prediction of bond lengths, angles, and the rotational barrier of the nitro group.

Multiconfigurational Methods (CASSCF/CASPT2): Nitroaromatic compounds often have complex excited-state manifolds where multiple electronic configurations are close in energy. Single-reference methods like HF and MP2 can fail in these situations. Multiconfigurational methods are essential for accurately describing their photophysics.

Complete Active Space Self-Consistent Field (CASSCF): This method provides a qualitatively correct description of the electronic wave functions for ground and excited states by including all important electronic configurations in an "active space." aip.org

Second-Order Perturbation Theory (CASPT2): CASPT2 builds upon a CASSCF calculation by adding dynamic electron correlation, providing highly accurate energies for excited states (spectroscopic properties) and locating critical points on potential energy surfaces like conical intersections, which are crucial for understanding photochemical reaction pathways. aip.orgacs.org Studies on 1- and 2-nitronaphthalene (B181648) using CASSCF/CASPT2 have been vital in mapping their excited-state potential energy surfaces and explaining their rapid non-radiative decay pathways. aip.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and the influence of the molecular environment.

Conformational Analysis and Steric Effects of Substituents

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. lumenlearning.comnobelprize.org For this compound, the most significant conformational degree of freedom is the rotation of the nitro group around the C-N bond.

The orientation of the NO₂ group relative to the naphthalene plane affects the extent of π-conjugation and, consequently, the electronic and photophysical properties. MD simulations can explore the potential energy surface associated with this rotation. The presence of the chlorine atom at the C3 position could introduce a steric clash with one of the oxygen atoms of the nitro group, potentially raising the energy barrier for rotation and favoring a non-planar conformation compared to the unsubstituted 1-nitronaphthalene (B515781). This steric hindrance can influence the molecule's excited-state dynamics. nih.gov

Table 2. Predicted Steric and Conformational Effects in this compound.
Conformational FeatureControlling FactorsPredicted Effect
NO₂ Torsional AngleSteric hindrance (Cl at C3), π-conjugation with the ringIncreased rotational barrier; potential preference for a non-planar (twisted) ground state.
Molecular PlanarityRigidity of the naphthalene coreThe core aromatic structure remains largely planar.

Solvent Effects and Implicit/Explicit Solvation Models (e.g., PCM)

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models can account for these effects using either explicit solvent molecules or implicit continuum models.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is effective for calculating how a solvent influences molecular properties such as:

Dipole Moment: this compound is a polar molecule. PCM calculations would predict an increase in its dipole moment in polar solvents due to stabilization of the charge-separated state.

Excited-State Energies: The energies of electronic states can be differentially stabilized by the solvent. For nitroaromatic compounds, charge-transfer excited states are often stabilized more in polar solvents, leading to a red-shift (lower energy) in absorption and emission spectra. Studies on 1-nitronaphthalene have demonstrated this solvent-dependent shift. researchgate.net

Reaction Barriers: Solvation can alter the energy barriers of chemical reactions.

MD simulations with explicit solvent molecules can provide a more detailed picture, capturing specific interactions like hydrogen bonding, although at a much higher computational cost.

Photophysical Dynamics Modeling

Nitronaphthalenes are known for their unique and complex photophysical behavior, characterized by extremely rapid deactivation of their excited states. acs.org The primary decay pathway for the first singlet excited state (S₁) is not fluorescence but an ultrafast (sub-picosecond) intersystem crossing (ISC) to the triplet manifold (Tₙ). nih.gov

Modeling these dynamics requires sophisticated theoretical approaches:

Time-Dependent DFT (TD-DFT): This method is used to calculate the energies of excited states and can identify the key singlet and triplet states involved in the photophysical processes. For nitronaphthalenes, TD-DFT calculations have shown that there are triplet states (often T₂) that are nearly isoenergetic with the initially populated S₁ state, facilitating rapid ISC. researchgate.net

Nonadiabatic Dynamics Simulations: Because the ISC process involves a change in spin state, it violates the Born-Oppenheimer approximation. Nonadiabatic dynamics simulations, which account for transitions between different potential energy surfaces, are necessary to model this process accurately. nih.gov These simulations have challenged the timescale of ISC in nitronaphthalene derivatives, suggesting it occurs on a picosecond timescale, preceded by internal conversion in the singlet manifold. nih.gov

Intersystem Crossing (ISC) Pathways and Rates in Nitronaphthalenes

Computational studies, primarily employing Time-Dependent Density Functional Theory (TD-DFT) and complete active space self-consistent field (CASSCF) methods, have been instrumental in mapping the ISC pathways in nitronaphthalenes. dntb.gov.uanih.gov For 1-nitronaphthalene, the primary decay pathway of the first singlet excited state (S₁) is an ultrafast ISC to the triplet manifold. nih.gov Theoretical calculations have identified the presence of upper triplet states that can act as receiver states in this highly efficient photophysical pathway. nih.gov

The rate of ISC is significantly influenced by the energy gap between the singlet and triplet states and the magnitude of spin-orbit coupling (SOC) between them. In nitronaphthalenes, the near-isoenergetic nature of the S₁ state and a higher-lying triplet state (often T₂) with partial (n-π) character leads to a remarkably fast multiplicity change, on the order of 100 femtoseconds or less in various solvent environments. nih.gov This represents an extreme manifestation of El-Sayed's rules, which state that ISC is more efficient between electronic states of different orbital types (e.g., ¹(π,π) → ³(n,π*)). nih.gov The introduction of a chloro-substituent at the 3-position is expected to influence the ISC rate through the heavy-atom effect, which generally enhances spin-orbit coupling and can further accelerate the ISC process. researchgate.net

Table 1: Calculated Intersystem Crossing (ISC) Timescales for Nitronaphthalene Derivatives
CompoundExcited State TransitionCalculated ISC TimescaleComputational Method
1-NitronaphthaleneS₁ → Tₙ≤ 100 fsTD-DFT/PBE0/6-311++G(d,p)
2-NitronaphthaleneS₁ → Tₙ< 200 fsFemtosecond Transient Absorption/DFT
2-Methyl-1-nitronaphthaleneS₁ → Tₙ< 200 fsFemtosecond Transient Absorption/DFT

Non-Radiative Decay Mechanisms and Excited State Lifetimes

The primary non-radiative decay channel for the S₁ state of 1-nitronaphthalene is the aforementioned ultrafast ISC. nih.gov Once in the triplet manifold, the molecule can relax through internal conversion (IC) to the lowest triplet state (T₁) and then to the ground state via phosphorescence (a radiative process) or further non-radiative decay. nih.gov Theoretical studies on nitrobenzene (B124822) have detailed a complete mechanistic picture of non-radiative decay involving both IC and ISC along internal coordinates of the nitro group. rsc.org These computational models suggest that relaxation from the lowest triplet state can occur along the out-of-plane bending coordinate of the nitro group. rsc.org

The excited state lifetime of the S₁ state in 1-nitronaphthalene is exceptionally short, on the order of 100 fs or less, due to the rapid ISC. nih.gov This makes it one of the organic compounds with the fastest measured multiplicity change. nih.gov The presence of the chloro group in this compound is unlikely to significantly alter this ultrafast S₁ lifetime, as the dominant decay channel remains the highly efficient ISC.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating reaction mechanisms, including mapping potential energy surfaces and locating transition states. This is particularly valuable for understanding the regioselectivity of electrophilic aromatic substitution reactions, such as nitration and halogenation, on substituted naphthalenes.

Potential Energy Surface Mapping and Transition State Localization

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. rowansci.com By mapping the PES for a reaction, chemists can identify stable intermediates, transition states, and the minimum energy pathway from reactants to products. rowansci.com For electrophilic aromatic substitution reactions, computational methods like Density Functional Theory (DFT) are used to calculate the energies of the reactants, intermediates (such as the σ-complex or Wheland intermediate), transition states, and products. diva-portal.org

Locating the transition state, which is a first-order saddle point on the PES, is crucial for determining the activation energy and thus the rate of a reaction. rowansci.com Various computational algorithms are employed to find these transition state structures. rowansci.com A DFT study on the palladium-catalyzed reaction of 1-(chloromethyl)naphthalene (B51744) demonstrated the use of computational methods to elucidate the mechanistic details and origins of regioselectivity by comparing the energies of different transition states. rsc.orgresearchgate.net

Prediction of Regioselectivity in Nitration and Halogenation Reactions

Computational chemistry has proven to be a valuable tool for predicting the regioselectivity of electrophilic aromatic substitution reactions. For the nitration of chlorobenzene (B131634), DFT calculations have been used to elucidate the potential energy surfaces and explain the observed ortho, para-directing effects of the chlorine atom. diva-portal.org These studies show that while the σ-complex can be a good model for the rate-determining transition state in halogenations, it is less accurate for nitrations. diva-portal.org

In the case of this compound, further electrophilic substitution would be influenced by both the existing chloro and nitro groups. The nitro group is a strong deactivating group and a meta-director, while the chloro group is a deactivating but ortho, para-director. Computational modeling of the potential energy surface for the approach of an electrophile (e.g., NO₂⁺ for nitration or Cl⁺ for chlorination) to the this compound ring system would allow for the calculation of the activation energies for substitution at each possible position. The position with the lowest activation energy barrier would be the predicted major product. Experimental work on the chlorination of 1-nitronaphthalene has shown the formation of various chloro-nitro-naphthalene isomers, and computational studies could help rationalize these product distributions. researchgate.net

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-Substituted Naphthalenes
SubstituentReactionPredicted Major Product Position(s)Theoretical Rationale
-NO₂Nitration5- and 8-Deactivating, directs to the other ring
-ClNitration4- and 2-Deactivating, ortho, para-directing

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., (Hyper)polarizabilities)

Quantum chemical methods are widely used to calculate various spectroscopic parameters that provide insights into the electronic structure and non-linear optical (NLO) properties of molecules. For this compound, these calculations can predict properties like polarizability and hyperpolarizability.

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. The hyperpolarizability (β and γ) are higher-order terms that become important in strong electric fields, such as those from a laser, and are responsible for NLO phenomena. A computational study on nitronaphthalene isomers using DFT has been performed to calculate these properties. researchgate.net

The presence of both an electron-withdrawing nitro group and a polarizable chloro group in this compound suggests that it may possess interesting NLO properties. Quantum chemical calculations, typically at the DFT or higher levels of theory, can provide quantitative predictions of the polarizability and hyperpolarizability tensors. These calculations are valuable for screening molecules for potential applications in materials science and photonics. researchgate.net

Table 3: Calculated Spectroscopic Parameters for Naphthalene Derivatives
CompoundParameterCalculated Value (a.u.)Computational Method
NaphthalenePolarizability (α)118.9DFT/B3LYP
1-NitronaphthaleneFirst Hyperpolarizability (β)-DFT

Environmental Chemistry and Degradation of 3 Chloro 1 Nitronaphthalene

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily photodegradation and chemical hydrolysis, that transform the parent compound in the environment.

Photodegradation, or photolysis, is a critical mechanism for the transformation of aromatic compounds in the environment, driven by light energy. researchgate.net While specific kinetic data for 3-chloro-1-nitronaphthalene is not extensively documented, studies on the closely related compound 1-nitronaphthalene (B515781) provide significant insights into its likely atmospheric and aquatic fate.

In atmospheric systems, photolysis is considered the major loss process for 1-nitronaphthalene. ucc.ie Simulation chamber studies have shown that the photolysis of 1-nitronaphthalene yields nitric oxide and a naphthoxy radical. ucc.ie This reactive intermediate can then form several products, leading to the generation of secondary organic aerosol (SOA). ucc.ie The presence of a chlorine atom on the naphthalene (B1677914) ring in this compound is expected to influence the reaction kinetics and the distribution of photoproducts, but the fundamental mechanism involving the cleavage of the C-NO2 bond is likely to be a key pathway.

In aquatic environments, both direct photolysis (absorption of light by the compound itself) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals or singlet oxygen) contribute to degradation. researchgate.net The rate of photodegradation in water is highly dependent on factors such as water chemistry, pH, and the presence of natural organic matter, which can act as a photosensitizer. semanticscholar.orgnih.gov For many organic pollutants, photodegradation follows first-order kinetics. nih.gov

Table 1: Identified Photodegradation Products of 1-Nitronaphthalene in Simulated Atmospheric Conditions

Product Name Phase
1,4-Naphthoquinone Particle
1-Naphthol Particle
1,4-Naphthalenediol Particle
Phthalic acid Particle
Dihydroxyphthalic acid Particle
Oxygenated polycyclic compounds Particle

Data sourced from simulation chamber studies on 1-nitronaphthalene, a closely related compound. ucc.ie

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. For many organohalide pollutants, hydrolysis is a key degradation mechanism in both water and soil. researchgate.net The susceptibility of an aromatic compound to hydrolysis depends on the nature and position of its substituents.

The this compound molecule contains two key functional groups: a nitro group and a chlorine atom attached to the aromatic naphthalene core. The carbon-chlorine (C-Cl) bond in chloroaromatic compounds can be subject to nucleophilic substitution by a hydroxyl group (hydrolysis), although this process is generally slow under typical environmental pH and temperature conditions without microbial or enzymatic catalysis. researchgate.net The rate of hydrolysis can be influenced by pH, with increased rates often observed under more alkaline conditions. researchgate.net Factors within environmental media, such as soil moisture content and the presence of organic matter, can also affect hydrolysis rates. researchgate.net While specific hydrolysis data for this compound are limited, the general principles governing chlorinated aromatic compounds suggest that chemical hydrolysis would be a slow, but potential, long-term degradation pathway.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process for the complete mineralization of persistent organic pollutants. The degradation of this compound likely involves pathways adapted from the metabolism of both naphthalene and other nitroaromatic and chloroaromatic compounds. frontiersin.org

Aerobic Degradation: Under aerobic conditions, bacteria have evolved sophisticated enzymatic systems to break down aromatic rings. For many chloroaromatic compounds, degradation proceeds via central intermediates like chlorocatechols, which are then funneled into the modified ortho-cleavage pathway. researchgate.netsciepub.com Based on studies of related compounds, the aerobic degradation of this compound would likely be initiated by a dioxygenase enzyme that attacks the aromatic ring. nih.gov This initial step could lead to the formation of a chlorinated dihydroxynaphthalene intermediate. Subsequent enzymatic steps would lead to ring cleavage and the eventual release of the chloride and nitrite (B80452) ions, channeling the resulting carbon skeletons into central metabolic pathways like the Krebs cycle. Bacteria from genera such as Pseudomonas, Sphingobium, and Bacillus are well-known for their ability to degrade aromatic hydrocarbons and their derivatives. frontiersin.orgnih.gov

Anaerobic Degradation: While once thought to be recalcitrant without oxygen, many polycyclic aromatic hydrocarbons (PAHs) are now known to be biodegradable under anaerobic conditions, particularly with nitrate (B79036) or sulfate (B86663) as the terminal electron acceptor. nih.govnih.gov The anaerobic degradation of naphthalene has been demonstrated by pure and mixed microbial cultures under nitrate-reducing (denitrifying) conditions. nih.govresearchgate.net The process is typically much slower than aerobic degradation and may require a significant acclimation period for the microbial community. nih.gov For this compound, an anaerobic pathway would likely involve initial reduction of the nitro group to an amino group, followed by reductive dechlorination and eventual ring cleavage, although the specific mechanisms and microorganisms involved are not well characterized.

The biotransformation of this compound is catalyzed by specific classes of enzymes that target different parts of the molecule.

Dioxygenases: Ring-hydroxylating dioxygenases are multicomponent enzyme systems that initiate the aerobic degradation of many aromatic compounds by incorporating both atoms of molecular oxygen into the substrate. nih.gov In the case of 1-nitronaphthalene, a three-component dioxygenase, NinAaAbAcAd, has been identified in Sphingobium sp. strain JS3065 that catalyzes the initial attack on the aromatic ring, leading to the formation of 1,2-dihydroxynaphthalene and the release of nitrite. asm.orgnih.gov It is highly probable that a similar dioxygenase would initiate the degradation of this compound, targeting the aromatic nucleus for hydroxylation.

Nitroreductases: Nitroreductases are enzymes that catalyze the reduction of a nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group, often using NADH or NADPH as an electron donor. nih.gov This enzymatic action is a key step in both detoxification and degradation pathways for nitroaromatic compounds. researchgate.net The reduction of the nitro group on this compound to 3-chloro-1-aminonaphthalene would significantly alter the molecule's chemical properties, making the aromatic ring more susceptible to subsequent oxidative attack by other enzymes like dioxygenases.

Table 2: Key Enzyme Classes in the Biotransformation of Nitronaphthalene Derivatives

Enzyme Class Function Cofactor(s) Example Substrate Product(s)
Ring-Hydroxylating Dioxygenase Adds two hydroxyl groups to the aromatic ring, initiating ring cleavage pathways. NADH, Fe-S clusters 1-Nitronaphthalene 1,2-Dihydroxynaphthalene, Nitrite
Nitroreductase Reduces the nitro group to an amino group via nitroso and hydroxylamino intermediates. NADH / NADPH Nitroaromatic Compounds Aromatic Amines

Information synthesized from studies on nitronaphthalene and other nitroaromatic compounds. asm.orgnih.govnih.govresearchgate.net

The genetic basis for the degradation of naphthalene and its derivatives is well-studied and provides a model for understanding the catabolism of this compound. In many bacteria, the genes encoding the enzymes for naphthalene degradation are located on plasmids, which facilitates their transfer between different microbial species. frontiersin.org

A key discovery in the degradation of 1-nitronaphthalene is the identification of the nin gene cluster in Sphingobium sp. strain JS3065. nih.gov This cluster, located on a plasmid, encodes the necessary enzymes for the initial steps of 1-nitronaphthalene catabolism. nih.gov Genetic and biochemical evidence shows that the nin genes share a common evolutionary origin with the well-known nag-like genes that encode for naphthalene degradation in other bacteria like Ralstonia sp. strain U2. asm.orgnih.gov The initial dioxygenase encoded by the nin genes converts 1-nitronaphthalene to 1,2-dihydroxynaphthalene, which is a common intermediate in the canonical naphthalene degradation pathway. asm.orgnih.gov This intermediate is then further metabolized by enzymes encoded by genes homologous to the lower naphthalene degradation pathway (nag operon). frontiersin.orgnih.gov This illustrates a paradigm where bacteria evolve new catabolic capabilities for xenobiotic compounds by modifying existing pathways for natural organic compounds with minimal genetic changes. asm.org

Table 3: Genes Involved in the Initial Catabolism of 1-Nitronaphthalene

Gene(s) Encoded Protein/Enzyme Function in Pathway
ninAaAbAcAd 1-Nitronaphthalene Dioxygenase (three components) Catalyzes the initial dioxygenation of 1-nitronaphthalene.
nin gene cluster Catabolic enzymes for 1-nitronaphthalene Encodes the pathway to convert 1-nitronaphthalene to central metabolites.

Based on the genetic analysis of Sphingobium sp. strain JS3065. asm.orgnih.gov

Environmental Fate Modeling and Monitoring of this compound

The environmental behavior of this compound, a member of the chlorinated and nitrated polycyclic aromatic hydrocarbon family, is governed by a complex interplay of physical and chemical processes. Understanding its fate and transport is crucial for assessing its potential environmental impact. This involves modeling its distribution in various environmental compartments and employing sensitive analytical techniques for its quantification.

Adsorption/Desorption Processes in Soil and Sediment

The mobility and bioavailability of this compound in the environment are significantly influenced by its tendency to adsorb to soil and sediment particles. As a member of the polychlorinated naphthalene (PCN) class, it is expected to exhibit moderate to strong sorption behavior. inchem.org The process is largely governed by the compound's physicochemical properties and the characteristics of the soil or sediment.

Key factors influencing the adsorption of chlorinated naphthalenes include the organic carbon content of the soil/sediment, clay content, and the compound's hydrophobicity, often expressed as the octanol-water partition coefficient (Kow). acs.orgfrontiersin.org Compounds with higher Kow values, like PCNs, are more lipophilic and tend to associate strongly with organic matter in soil and sediment. acs.org The degree of chlorination also plays a critical role; sorption tendency generally increases with a higher number of chlorine atoms on the naphthalene ring. inchem.org As this compound is a monochlorinated congener, it is predicted to have a moderate sorption tendency compared to more highly chlorinated naphthalenes. inchem.org

The adsorption-desorption process for organic compounds in soil is often described by the Freundlich isotherm model. ecetoc.orgmdpi.com This empirical model relates the concentration of the solute adsorbed onto the solid phase to its concentration in the solution at equilibrium. The key parameters of the Freundlich model are the Freundlich coefficient (KF), which indicates the adsorption capacity, and the Freundlich exponent (1/n), which describes the non-linearity of the adsorption. ecetoc.org A 1/n value between 0.7 and 1.0, which is common for many organic pollutants, suggests that as the concentration of the chemical increases, the relative adsorption decreases. ecetoc.org Desorption studies indicate whether the binding to soil or sediment is reversible, which affects the long-term persistence and leaching potential of the compound. regulations.gov

FactorInfluence on Adsorption of this compoundRationale
Soil/Sediment Organic Carbon ContentHighThe compound is hydrophobic and preferentially partitions into the organic fraction of soil and sediment. acs.orgfrontiersin.org
Clay ContentModerateClay minerals can contribute to adsorption through surface interactions, although this is often secondary to organic carbon for hydrophobic compounds. frontiersin.org
Compound Hydrophobicity (Log Kow)HighAs a lipophilic chlorinated aromatic compound, a higher Log Kow value leads to stronger partitioning from water to solid phases. acs.org
Degree of ChlorinationModerateSorption tendency increases with chlorination. As a monochlorinated naphthalene, its sorption is expected to be less intense than that of higher chlorinated congeners. inchem.org
TemperatureModerateSorption is typically an exothermic process, meaning that an increase in temperature can lead to a decrease in adsorption. frontiersin.org

Volatilization and Atmospheric Transport

Volatilization from soil and water surfaces is a significant pathway for the environmental distribution of semivolatile organic compounds like this compound. This process is primarily controlled by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. usda.govcdc.gov

For 1-nitronaphthalene, a close structural analog, the Henry's Law constant is reported as 1.76 x 10⁻⁶ atm-m³/mol, and the vapor pressure is 4.8 x 10⁻⁴ mmHg. nih.gov This Henry's Law constant suggests that the compound is expected to volatilize from water surfaces, although the process may be slow. nih.gov Based on this value, the estimated volatilization half-life from a model river is 27 days, and from a model lake, it is 204 days. nih.gov Volatilization from moist soil surfaces is also considered a potential transport pathway, whereas it is not expected to be significant from dry soils. nih.gov

Once in the atmosphere, these compounds can undergo long-range transport, a characteristic feature of persistent organic pollutants (POPs). inchem.orgnih.gov The detection of various PCN congeners in remote regions like the Arctic provides strong evidence for their atmospheric stability and mobility. inchem.org Atmospheric fate is influenced by photolytic degradation. For example, the atmospheric half-life for 1,4-dichloronaphthalene (B155283) has been estimated at 2.7 days, suggesting that photodegradation can occur. inchem.org In the atmosphere, PCNs exist in both gaseous and particle-bound phases, with the partitioning depending on the specific congener and ambient temperature. aaqr.org

Physicochemical PropertyValue (for 1-Nitronaphthalene analog)Implication for Environmental Fate
Henry's Law Constant1.76 x 10⁻⁶ atm-m³/molIndicates potential for slow volatilization from water and moist soil. nih.gov
Vapor Pressure4.8 x 10⁻⁴ mmHgLow volatility, but sufficient for entry into the atmosphere. nih.gov
Estimated Volatilization Half-Life (River)27 daysSuggests persistence in aquatic systems but eventual transfer to the atmosphere. nih.gov
Estimated Volatilization Half-Life (Lake)204 daysIndicates very slow removal from calm, deep water bodies via volatilization. nih.gov
Atmospheric Transport PotentialHighEvidence from related PCNs suggests the potential for long-range atmospheric transport. inchem.org

Analytical Techniques for Environmental Quantification

Accurate quantification of this compound in complex environmental matrices like soil, sediment, water, and air requires highly sensitive and selective analytical methods. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of nitroaromatic compounds. For compounds like 1-nitronaphthalene, reversed-phase (RP) HPLC methods are commonly used. sielc.comnih.gov A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. oup.com The mobile phase usually consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid. sielc.com Detection is most commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring structure provides strong chromophores. nih.gov

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD has historically been used for the analysis of chlorinated compounds, including PCNs. researchgate.net The electron capture detector is highly sensitive to electronegative compounds, such as those containing chlorine atoms. The method involves extracting the analyte from the environmental sample, followed by cleanup steps to remove interfering compounds. tandfonline.com While sensitive, GC-ECD can suffer from a lack of selectivity, as it may respond to other co-extracted chlorinated compounds like polychlorinated biphenyls (PCBs) and organochlorine pesticides, leading to potential interferences. researchgate.nettandfonline.com

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)

GC coupled with mass spectrometry, particularly tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS), is now the preferred method for the definitive, congener-specific analysis of PCNs in environmental samples. researchgate.nettandfonline.comsemanticscholar.org Mass spectrometry offers superior selectivity and sensitivity compared to ECD. tandfonline.com An isotope dilution GC-MS/MS method has been established for the analysis of PCN congeners, providing high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov This technique allows for very low limits of detection, often in the picogram-per-liter (pg/L) range, and provides confident identification based on mass-to-charge ratios and fragmentation patterns. semanticscholar.orgnih.gov

TechniquePrincipleAdvantagesLimitations
HPLC-UVSeparation on a C18 column based on polarity, with UV detection. sielc.comoup.comRobust and suitable for nitroaromatic compounds. nih.govLower sensitivity and selectivity compared to mass spectrometry methods.
GC-ECDSeparation by volatility in a capillary column, with detection of electronegative (chlorinated) compounds. High sensitivity to halogenated compounds.Prone to interference from other co-extracted chlorinated compounds (e.g., PCBs). researchgate.net
GC-MS/MSSeparation by volatility, followed by mass-selective detection providing structural information. nih.govHigh selectivity, high sensitivity, and definitive identification; allows for isotope dilution for enhanced accuracy. tandfonline.comnih.govHigher cost and complexity of instrumentation. tandfonline.com

Applications of 3 Chloro 1 Nitronaphthalene and Its Derivatives in Chemical Sciences

Synthetic Intermediate in Organic Chemistry

The primary value of 3-Chloro-1-nitronaphthalene in organic chemistry lies in its role as a precursor. The nitro and chloro substituents can be chemically modified, often independently, to introduce new functionalities and construct elaborate molecules. The most common transformation is the reduction of the nitro group to an amine, which yields 3-chloro-1-aminonaphthalene, a key starting material for many syntheses.

As an intermediate, this compound is instrumental in the synthesis of polysubstituted naphthalene (B1677914) derivatives. The reduction of the nitro group to an amino group is a pivotal step, creating a highly useful precursor for building larger aromatic systems.

Azo Dyes Synthesis: The resulting 3-chloro-1-aminonaphthalene can be converted into a diazonium salt. These salts are electrophilic and can react with electron-rich aromatic compounds (coupling components) to form azo compounds. This reaction is the foundation for a vast range of azo dyes, where the naphthalene core forms a significant part of the chromophore. The chlorine atom remains on the aromatic ring, potentially modifying the color, light-fastness, and solubility of the final dye.

Nucleophilic Aromatic Substitution (SNAr): The naphthalene ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group. libretexts.orglibretexts.org This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group (the chlorine atom). libretexts.org In this compound, the substituents are in a 1,3- (or meta-like) relationship. This positioning does not allow for direct resonance stabilization of the intermediate Meisenheimer complex, making the chlorine atom less susceptible to direct nucleophilic substitution compared to its ortho or para isomers. libretexts.orgwikipedia.org However, under forcing conditions, or after conversion of the nitro group, the chlorine can be replaced by other functional groups to create diverse aromatic structures.

Nitroaromatic and haloaromatic compounds are fundamental building blocks in the synthesis of heterocyclic systems. rsc.orgmonash.educem.com The derivatives of this compound, particularly 3-chloro-1-aminonaphthalene, are valuable precursors for constructing fused heterocyclic rings. The amino group can act as a nucleophile to react with various electrophiles, leading to ring formation.

This pathway allows for the creation of complex, multi-ring systems that incorporate the naphthalene framework, which are of interest in medicinal chemistry and materials science. Examples of heterocyclic systems that can be synthesized from amino-naphthalenes include:

Fused Pyridines and Quinolines. cem.com

Fused Imidazoles and Benzimidazoles. cem.com

Phenazines and other nitrogen-containing polycyclic systems.

Materials Science Applications

The structural features of this compound and its derivatives make them relevant to the development of new materials with specific optical, electronic, or physical properties.

While nitroaromatic compounds themselves are known to be efficient fluorescence quenchers, their derivatives can be engineered into highly fluorescent materials. nih.gov Research has shown that attaching an electron-donating group, such as an amine or an N-amide, to the nitronaphthalene core can dramatically increase the singlet-excited-state lifetime and induce fluorescence. nih.gov This transformation provides a direct pathway from a non-emissive intermediate like this compound to a functional fluorescent dye.

The process would involve:

Reduction of the nitro group to an amine.

Further functionalization of the amine to tune the electronic properties and enhance fluorescence.

The presence of the chlorine atom can further modify the photophysical properties, such as shifting the emission wavelength or improving quantum yield. acs.org Halogenation is a recognized strategy for tuning the energy levels and intermolecular stacking of organic molecules used in electronic devices like organic photovoltaics (OPVs). acs.org

Table 1: Effect of Amine and N-Amide Substitution on Photophysical Properties of 1-Nitronaphthalene (B515781) Derivatives in Toluene nih.gov
CompoundFluorescence Quantum Yield (Φf)S1 Lifetime (τ)Radiative Decay Rate (kf) (s⁻¹)Non-radiative Decay Rate (knd) (s⁻¹)
1-Nitronaphthalene< 0.0001~0.1 ps~10⁷> 10¹²
Amine-Substituted Nitronaphthalene~0.01~0.7 ns~10⁷~10⁹
N-Amide-Substituted NitronaphthaleneWeaker monomer emission than amine derivativeData not specifiedData not specifiedData not specified

Halogenated aromatic compounds are utilized in polymer chemistry as monomers or additives to enhance the properties of the final material.

Monomers for High-Performance Polymers: Derivatives of this compound could potentially be used to create monomers for synthesizing specialty polymers. The rigid naphthalene backbone can impart high thermal stability and mechanical strength, while the halogen atom can improve flame retardancy. Naphthalene-based polymers are researched for applications in advanced electronics, such as Organic Light-Emitting Diodes (OLEDs). mdpi.com

Polymer Additives: Due to its halogen content, this compound or its derivatives could serve as a flame-retardant additive. Halogenated compounds function by releasing halogen radicals upon decomposition, which interferes with the radical chain reactions of combustion.

Industrial Chemical Synthesis

In an industrial context, this compound is valued as a versatile intermediate rather than an end-product. Its synthesis is a step in a longer value chain leading to commercially important products. Aromatic nitro compounds are crucial feedstocks in the chemical industry for producing amines, which are then used to manufacture dyes, agrochemicals, and pharmaceuticals. rsc.orgresearchgate.net The primary industrial application of nitronaphthalenes is in the production of naphthylamines, which are essential precursors for a wide variety of dyes and pigments. scitepress.orgresearchgate.netnih.gov The conversion of 4-chloro-1-nitronaphthalene to 4-nitro-1-naphthylamine (B40213) via reaction with ammonia (B1221849) is a documented synthetic route, highlighting the industrial relevance of this class of reactions. orgsyn.org

Manufacturing of Dyes and Pigments

This compound serves as a precursor in the synthesis of a range of colorants. The typical synthetic route involves the chemical reduction of the nitro group to an amino group, forming 3-chloro-1-naphthylamine. This amine is a versatile diazo component. Through a process known as diazotization, the amino group is converted into a diazonium salt. This reactive intermediate is then coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide spectrum of azo dyes and pigments.

The specific color and properties of the final dye or pigment are determined by the nature of the coupling component. For instance, coupling with different substituted naphthols can yield colors ranging from red and orange to brown and violet. These dyes can be used in various applications, including textiles, plastics, and printing inks. The presence of the chlorine atom in the naphthalene ring can also influence the properties of the final colorant, such as its lightfastness and resistance to chemical degradation.

While detailed public information on the specific commercial dyes derived from this compound is limited, the general principles of azo dye chemistry strongly support its role as a valuable intermediate. The conversion to 3-chloro-1-naphthylamine is a critical step, unlocking its potential for the synthesis of a diverse array of colorants.

Component in Agrochemical Formulations

In the field of agricultural chemistry, nitronaphthalenes and their derivatives have been recognized for their utility as intermediates in the synthesis of pesticides. The structural framework of this compound can be modified to create molecules with desired biocidal activities.

The synthetic pathway often begins with the reduction of the nitro group to an amine, similar to the process in dye manufacturing. The resulting 3-chloro-1-naphthylamine can then undergo various chemical transformations to build more complex structures. These transformations may include reactions to introduce other functional groups that are known to impart insecticidal or fungicidal properties.

Although specific, commercially available agrochemicals that directly list this compound as a starting material are not extensively documented in publicly accessible literature, the known reactivity of this compound and the established use of similar chloro-nitro aromatic compounds in pesticide synthesis suggest its potential in this sector. Research in this area is often proprietary, and new active ingredients are frequently disclosed in patents. The development of novel agrochemicals is a continuous process, and intermediates like this compound are valuable building blocks for creating new and effective crop protection agents.

Q & A

Q. What are the established synthetic routes for 3-Chloro-1-nitronaphthalene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of 1-chloronaphthalene followed by regioselective halogenation. Key variables include temperature control (0–5°C for nitration to avoid over-nitration), solvent selection (e.g., concentrated sulfuric acid for nitration ), and stoichiometric ratios of chlorinating agents (e.g., Cl2 or SO2Cl2). Purity optimization requires chromatographic separation (e.g., silica gel chromatography) and recrystallization in ethanol/water mixtures. Analytical validation via HPLC or GC-MS is critical to confirm purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • <sup>1</sup>H/ <sup>13</sup>C NMR : Aromatic proton signals appear in δ 7.5–8.5 ppm, with distinct splitting patterns due to chlorine’s deshielding effect. Nitro group resonance in <sup>13</sup>C NMR occurs near δ 148–152 ppm .
  • IR Spectroscopy : Nitro group vibrations (asymmetric stretch ~1520 cm<sup>-1</sup>, symmetric stretch ~1350 cm<sup>-1</sup>) and C-Cl stretches (~750 cm<sup>-1</sup>) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks at m/z 207 (M<sup>+</sup>) with fragmentation patterns reflecting Cl and NO2 loss .

Q. What are the recommended protocols for assessing acute toxicity of this compound in aquatic models?

  • Methodological Answer : Follow OECD Test Guidelines 203 (fish acute toxicity) or 202 (daphnia immobilization). Prepare stock solutions in dimethyl sulfoxide (DMSO; ≤0.1% v/v) to enhance solubility. Measure LC50 values over 96 hours, controlling pH (7.0–7.5) and temperature (20–25°C). Include positive controls (e.g., sodium dodecyl sulfate for daphnia) and validate results against reference toxicants .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and chloro substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) predict deactivation of the aromatic ring due to electron-withdrawing nitro groups, directing further substitution to meta/para positions relative to chlorine. Experimental validation via bromination (FeBr3 catalyst) shows preferential bromine addition at C-5 or C-6 positions. Kinetic studies (UV-Vis monitoring) quantify reaction rates compared to unsubstituted naphthalene .

Q. How can researchers resolve discrepancies in reported toxicological data for this compound across different in vitro and in vivo models?

  • Methodological Answer : Conduct a systematic review using databases like TOXCENTER and PubMed, filtering studies by species (e.g., rodents vs. zebrafish), exposure duration, and endpoints (e.g., LC50, genotoxicity). Apply weight-of-evidence analysis to prioritize studies with rigorous controls (e.g., sham exposures, blinded scoring). Cross-validate findings using in silico tools (e.g., QSAR models for nitroaromatics) .

Q. What computational chemistry approaches are suitable for predicting the environmental degradation pathways of this compound, and how do they align with experimental observations?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model hydrolysis rates under varying pH and UV light. Compare predicted half-lives with experimental data from photolysis (e.g., mercury lamp irradiation in aqueous solutions). For microbial degradation, apply Biodegradation Probability Program (BPP) models to identify plausible metabolic pathways (e.g., nitroreductase-mediated denitration) .

Q. What strategies mitigate interference from this compound isomers during chromatographic analysis in environmental samples?

  • Methodological Answer : Employ orthogonal separation methods:
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve positional isomers.
  • GC-MS : Derivatize with BSTFA to enhance volatility and reduce peak tailing.
    Validate with spiked recovery experiments (80–120% recovery range) and confirm identity via tandem MS/MS .

Contradiction Analysis and Experimental Design

Q. How should researchers design studies to address conflicting data on the genotoxic potential of this compound?

  • Methodological Answer : Implement a tiered testing strategy:

Ames Test : Assess mutagenicity in TA98 and TA100 strains with/without metabolic activation (S9 fraction).

Comet Assay : Measure DNA damage in human HepG2 cells at sub-cytotoxic concentrations (IC10).

In Vivo Micronucleus Test : Use OECD Guideline 474 in rodents, comparing oral vs. inhalation exposure routes.
Statistical power analysis (α=0.05, β=0.2) ensures adequate sample sizes. Address confounding factors (e.g., impurity profiles) via batch-to-batch chemical characterization .

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